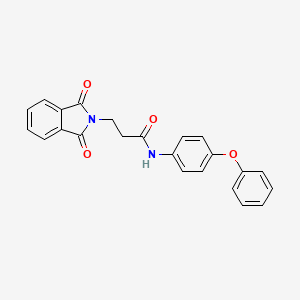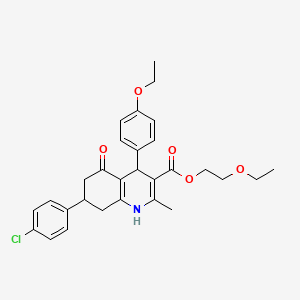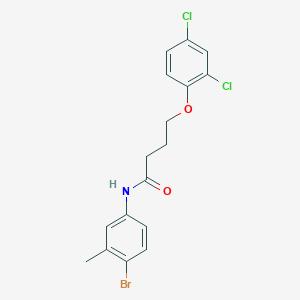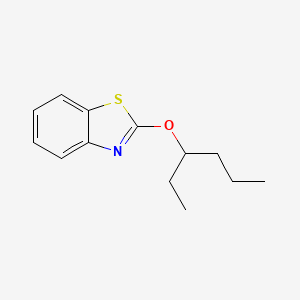
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)propanamide, also known as PP2A activator, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of novel therapies.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)propanamide involves the activation of the 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)propanamide enzyme. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)propanamide is a serine/threonine phosphatase that plays a critical role in regulating various cellular processes. It is involved in the dephosphorylation of various proteins, including oncogenes and tumor suppressors, which are critical in the development and progression of cancer.
Biochemical and Physiological Effects:
Activation of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)propanamide by 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and enhance the immune response. Additionally, it has been shown to have neuroprotective effects in models of Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)propanamide is its ability to selectively activate 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)propanamide without affecting other phosphatases. This specificity makes it a valuable tool for studying the role of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)propanamide in various cellular processes. However, one of the limitations of this compound is its poor solubility, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the study of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)propanamide. One area of research is the development of more potent and selective 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)propanamide activators. Additionally, there is a need for further research into the therapeutic potential of this compound in various disease models, including cancer, Alzheimer's disease, and Parkinson's disease. Finally, there is a need for the development of more efficient synthesis methods for this compound to facilitate its use in scientific research.
Synthesis Methods
The synthesis method of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)propanamide involves the reaction of 4-phenoxyphenylboronic acid and 3-(bromomethyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl benzoate in the presence of a palladium catalyst. The resulting product is then treated with propanoic acid to obtain the final compound.
Scientific Research Applications
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to activate the protein phosphatase 2A (3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)propanamide) enzyme, which plays a critical role in regulating various cellular processes, including cell growth, proliferation, and survival. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)propanamide activation has been linked to the prevention and treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(4-phenoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c26-21(14-15-25-22(27)19-8-4-5-9-20(19)23(25)28)24-16-10-12-18(13-11-16)29-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPVMXJFDGALTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5203191.png)


![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-ethyl-N-(4-pyridinylmethyl)acetamide](/img/structure/B5203210.png)
![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methylbenzamide](/img/structure/B5203225.png)
![1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanamine](/img/structure/B5203240.png)

![5-{5-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-2-furyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5203251.png)
![ethyl 4-{[({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5203257.png)


![3-chloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5203280.png)